Ritodrine Hydrochloride

Tocolysis Preterm Labor Oral Maintenance Therapy

Sourcing a short-acting intravenous β2-agonist for acute tocolysis models often means choosing between delayed availability or incomplete pharmacological profiling. Ritodrine hydrochloride solves this by delivering a purpose-built, FDA-pioneered tocolytic with a 76% uterine quiescence rate at 48 h, enabling robust 24-48 h corticosteroid-window protocols. - 76% success at 48 h - numerically exceeds salbutamol (72%) in head-to-head comparison. - 62.9% maternal tachycardia incidence - requires continuous heart-rate monitoring capability. - 30% oral bioavailability & 1.3-2.6 h half-life - mandates intravenous infusion; not suitable for oral maintenance monotherapy.

Molecular Formula C17H22ClNO3
Molecular Weight 323.8 g/mol
CAS No. 52447-11-7
Cat. No. B7804088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitodrine Hydrochloride
CAS52447-11-7
Molecular FormulaC17H22ClNO3
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl
InChIInChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1
InChIKeyIDLSITKDRVDKRV-JSUROZADSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>48.6 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Ritodrine Hydrochloride (CAS 52447-11-7): Procurement-Grade Profile for a Tocolytic β2-Agonist


Ritodrine hydrochloride is a synthetic phenethylamine derivative and a short-acting, selective β2-adrenoceptor agonist developed exclusively for tocolysis—the inhibition of uterine contractions in threatened preterm labor [1]. Unlike multi-indication β2-agonists such as terbutaline and salbutamol, ritodrine was purpose-built for obstetrics and received the first FDA approval for preterm labor in the United States in 1984 [2]. Its pharmacological action is mediated through activation of adenylate cyclase in myometrial smooth muscle, leading to cyclic AMP-dependent relaxation [1]. The compound is administered as the hydrochloride salt via intravenous infusion for acute tocolysis or orally for maintenance, though its clinical utility is constrained by a narrow therapeutic window, prominent maternal cardiovascular side effects, and a short elimination half-life of 1.3–2.6 hours [3].

Why Ritodrine Hydrochloride Cannot Be Interchanged with Other β2-Agonists or Tocolytics Without Quantitative Justification


Although ritodrine, terbutaline, and salbutamol all activate the β2-adrenoceptor, they exhibit pharmacologically and clinically significant differences in oral maintenance efficacy, maternal side-effect prevalence, metabolic handling, and transplacental passage kinetics that preclude generic substitution [1]. Even within the β2-agonist class, a double-blind RCT demonstrated that oral terbutaline 30 mg/day was superior to oral ritodrine 120 mg/day for preventing recurrent preterm labor, while intravenous ritodrine caused more tachycardia than intravenous terbutaline [1]. Cross-class comparisons reveal further differentiation: the calcium-channel blocker nifedipine achieves an 11% greater reduction in delivery before 34 weeks than ritodrine, yet ritodrine may provide faster initial uterine quiescence within the first 48 hours [2]. These data establish that tocolytic selection cannot rely on class membership; it must be driven by specific, quantifiable performance metrics tied to the clinical context and route of administration.

Quantitative Differentiation Evidence for Ritodrine Hydrochloride Against Key Comparators


Oral Maintenance Tocolytic Efficacy: Ritodrine vs Terbutaline in Double-Blind RCT

In a double-blind RCT of 100 women in preterm labor, oral terbutaline 30 mg/day was significantly more effective than oral ritodrine 120 mg/day in preventing recurrent labor during a 5-day oral maintenance course (1 of 19 vs 12 of 23, p < 0.001). Pregnancy was prolonged 40 ± 25 days with oral terbutaline versus only 22 ± 24 days with oral ritodrine (p < 0.01) [1]. This represents an 82% increase in mean pregnancy prolongation favoring terbutaline for oral maintenance, despite a 4-fold lower daily dose.

Tocolysis Preterm Labor Oral Maintenance Therapy

Maternal Palpitations: Ritodrine vs Terbutaline vs Salbutamol Pragmatic Comparison

A re-analysis of data from three randomized controlled trials against atosiban in 742 women compared side-effect profiles of ritodrine, salbutamol, and terbutaline. The prevalence of palpitations was significantly higher with ritodrine (24.0%) than with terbutaline (9.3%) or salbutamol (12.3%) (P = 0.003) [1]. This represents a 2.6-fold higher palpitation rate for ritodrine relative to terbutaline.

Maternal Safety Beta-Agonist Side Effects Tocolytic Tolerability

Acute Tocolysis Success at 48 Hours and 7 Days: Ritodrine vs Salbutamol

An interventional study of 50 patients randomized to intravenous ritodrine or intravenous salbutamol found that successful tocolysis was achieved in 76% of ritodrine-treated patients versus 72% of salbutamol-treated patients at 48 hours. At 7 days, 64% of ritodrine patients remained undelivered versus 56% of salbutamol patients; by 36 weeks, the rates were 52% versus 40%, respectively [1]. Although the differences do not reach statistical significance at the small sample size, ritodrine consistently shows a 4–12 percentage-point absolute advantage across all time points.

Acute Tocolysis Preterm Labor Management Beta-Agonist Efficacy

Delivery Before 34 Weeks: Nifedipine vs Ritodrine Meta-Analysis

A 2024 systematic review and meta-analysis of 40 studies comprising 4336 women found that nifedipine was 11% more effective than ritodrine at reducing the risk of delivery before 34 weeks (risk difference [RD] 0.11; 95% CI 0.02 to 0.21; I² = 51.2%). For pregnancy prolongation beyond one week, the RD was 0.10 (95% CI 0.03 to 0.19; I² = 33.2%), both favoring nifedipine [1]. These differences were statistically significant and clinically meaningful at the population level.

Preterm Birth Prevention Calcium Channel Blocker Meta-Analysis

Maternal Tachycardia Rate: Ritodrine vs Placebo/No-Treatment Control

In a randomized controlled trial of oral maintenance ritodrine after successful acute tocolysis, clinically documented tachycardia occurred in 39 of 62 women (62.9%) receiving oral ritodrine compared to 11 of 58 women (19.0%) in the no-treatment control group (P < 0.001) [1]. This represents a 3.3-fold increase in tachycardia risk attributable to ritodrine exposure. Palpitations were reported by 47/62 (75.8%) of ritodrine patients versus 23/58 (39.7%) of controls (P < 0.001).

Cardiovascular Safety Tocolytic Adverse Effects Maternal Hemodynamics

Pharmacokinetic Differentiation: Short Half-Life and Low Oral Bioavailability vs Parenteral Reference

Ritodrine hydrochloride exhibits a short effective half-life of 1.3–2 hours following oral or parenteral administration, with an elimination half-life ranging from 1.7 to 2.6 hours depending on the study population [1][2]. The absolute oral bioavailability is only 30% of the parenteral formulation due to extensive presystemic metabolism, primarily hepatic sulfation [1]. This contrasts with terbutaline, which has a longer half-life (approximately 15–16 hours by Drugs.com comparison data) and more predictable oral absorption [3].

Pharmacokinetics Bioavailability Half-Life

Procurement-Relevant Application Scenarios for Ritodrine Hydrochloride Based on Quantitative Evidence


Acute Intravenous Tocolytic Therapy Where Rapid Uterine Quiescence Within 48 Hours Is the Primary Objective

Ritodrine hydrochloride remains a viable procurement option for hospital formularies that require a short-acting intravenous β2-agonist for acute tocolysis, as it demonstrates a 76% success rate at 48 hours—numerically exceeding salbutamol's 72% [1]. The scenario is most appropriate when the clinical goal is short-term pregnancy prolongation (24–48 hours) to permit corticosteroid administration for fetal lung maturation, and when facilities exist for continuous maternal heart-rate monitoring to manage the elevated tachycardia risk (62.9% incidence) [2].

Controlled Research Settings Investigating β2-Adrenoceptor Pharmacology in Uterine Smooth Muscle

Ritodrine hydrochloride serves as a reference standard in preclinical and clinical research models examining myometrial β2-adrenoceptor selectivity. Its intermediate uterine selectivity profile—producing less uterine selectivity than hexoprenaline but comparable cardiovascular effects to fenoterol and salbutamol [3]—makes it a useful comparator compound in studies designed to dissect β2- versus β1-mediated effects on uterine contractility and maternal heart rate.

Comparative Effectiveness Trials Evaluating Tocolytic Drug Classes (β-Agonists vs Calcium-Channel Blockers)

Given the 2024 meta-analysis showing nifedipine is 11% more effective than ritodrine for preventing delivery before 34 weeks (RD 0.11, 95% CI 0.02–0.21) [4], ritodrine is positioned as the standard-of-care β2-agonist comparator arm in randomized trials evaluating newer tocolytics. Procurement of ritodrine for such trials is justified by the extensive existing comparative dataset against nifedipine, atosiban, and magnesium sulfate, which provides a robust evidence baseline for sample-size calculations and non-inferiority margins.

Formulary Decision-Making Where Intravenous β2-Agonist Tocolysis Is Required and Terbutaline or Nifedipine Are Contraindicated or Unavailable

In healthcare systems where terbutaline is contraindicated due to concerns about fetal brain injury [5] or where nifedipine is unavailable or unsuitable (e.g., maternal hypotension risk), ritodrine hydrochloride may be the preferred intravenous tocolytic. However, procurement decisions in this scenario must account for the compound's 30% oral bioavailability and 1.3–2 hour half-life, which necessitate intravenous infusion protocols and preclude effective oral maintenance monotherapy [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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